4-(3-Oxopent-1-en-1-yl)benzaldehyde
Description
Contextualization within Benzaldehyde (B42025) and Chalcone-Type Structures Research
4-(3-Oxopent-1-en-1-yl)benzaldehyde is a derivative of benzaldehyde, an aromatic aldehyde that is a fundamental building block in organic synthesis. The benzaldehyde moiety is characterized by a benzene (B151609) ring attached to a formyl group (-CHO). This compound also falls under the classification of chalcones, which are open-chain flavonoids featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. biointerfaceresearch.comresearchgate.net In the case of this compound, one of the aromatic rings is replaced by a simpler alkyl group (an ethyl group), but it retains the core α,β-unsaturated ketone structure that defines the chalcone (B49325) family.
Chalcones are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wpmucdn.com They are also valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.netnih.gov The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone. wikipedia.orgmdpi.com For this compound, this would involve the reaction of 4-formylbenzaldehyde with 2-pentanone.
Significance of α,β-Unsaturated Ketone and Aldehyde Functionalities in Synthetic Organic Chemistry
The chemical behavior of this compound is dominated by its two key functional groups: the aldehyde and the α,β-unsaturated ketone.
The aldehyde group is highly reactive and participates in a wide array of chemical transformations. It can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. It is also a key participant in nucleophilic addition reactions, forming imines, acetals, and cyanohydrins, and can engage in various coupling reactions. libretexts.org The presence of an aldehyde on the benzaldehyde ring makes it a versatile handle for further chemical modifications.
The α,β-unsaturated ketone (or enone) functionality is another highly reactive site within the molecule. fiveable.me The conjugation of the carbon-carbon double bond with the carbonyl group creates a system of delocalized π-electrons, leading to two electrophilic centers: the carbonyl carbon and the β-carbon. pressbooks.pubwikipedia.org This allows for two main modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. pressbooks.publibretexts.org This dual reactivity makes α,β-unsaturated ketones exceptionally useful building blocks in organic synthesis for the construction of more complex molecular architectures. fiveable.me
The combination of both an aldehyde and an enone in one molecule offers the potential for selective and sequential reactions, making it a valuable substrate for creating diverse chemical structures.
Overview of Current Research Gaps and Motivations for Studying this compound
While the broader classes of benzaldehydes and chalcones are extensively studied, specific research focusing solely on this compound appears to be limited. This presents several research opportunities:
Synthesis and Optimization: There is a need for the development and optimization of synthetic routes to this compound. While the Claisen-Schmidt condensation is a logical approach, studies on reaction conditions, catalysts, and yields for this specific transformation are not readily available. mdpi.com
Reactivity Studies: A detailed investigation into the chemoselective reactions of the aldehyde and enone functionalities would be of significant interest. Understanding how to selectively target one group in the presence of the other would enhance its utility as a synthetic intermediate.
Biological Screening: Given the known biological activities of many chalcone derivatives, this compound and its derivatives are prime candidates for biological screening to discover potential new therapeutic agents. nih.govmdpi.com
Polymer Chemistry: The presence of a polymerizable enone functionality suggests that this compound could be explored as a monomer for the synthesis of novel polymers with potentially interesting properties. wikipedia.org
The motivation for studying this compound lies in its potential as a versatile building block for synthesizing a wide range of organic molecules, from pharmaceuticals to materials. Its bifunctional nature allows for the introduction of molecular diversity, a key aspect in drug discovery and materials science.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| IUPAC Name | This compound |
Data sourced from PubChem CID 71422380.
Spectral Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of similar chalcone and benzaldehyde derivatives. biointerfaceresearch.comresearchgate.netnih.gov
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde proton (singlet, ~9.9-10.1 ppm) - Vinylic protons (doublets, ~6.5-7.8 ppm) - Aromatic protons (multiplets, ~7.5-8.0 ppm) - Methylene (B1212753) protons of ethyl group (quartet, ~2.7 ppm) - Methyl protons of ethyl group (triplet, ~1.1 ppm) |
| ¹³C NMR | - Aldehyde carbonyl carbon (~190-192 ppm) - Ketone carbonyl carbon (~198-200 ppm) - Vinylic and aromatic carbons (~120-150 ppm) - Aliphatic carbons (~8-35 ppm) |
| IR (Infrared) | - C=O stretch (aldehyde) (~1690-1710 cm⁻¹) - C=O stretch (ketone) (~1660-1680 cm⁻¹) - C=C stretch (alkene) (~1600-1640 cm⁻¹) - C-H stretch (aldehyde) (~2720 and 2820 cm⁻¹) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
921206-12-4 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(3-oxopent-1-enyl)benzaldehyde |
InChI |
InChI=1S/C12H12O2/c1-2-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
KMOJWVYENHTKQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Synthetic Routes and Methodological Innovations for 4 3 Oxopent 1 En 1 Yl Benzaldehyde
Retrosynthetic Analysis and Proposed Precursors for 4-(3-Oxopent-1-en-1-yl)benzaldehyde
Retrosynthetic analysis of this compound reveals that the most logical disconnection is at the α,β-unsaturated bond of the enone system. This disconnection points to two primary precursors: terephthalaldehyde (B141574) and 2-pentanone . This approach is based on the well-established Claisen-Schmidt condensation reaction, a cornerstone of chalcone (B49325) synthesis.
Another potential retrosynthetic route involves the disconnection of the C-C bond between the benzene (B151609) ring and the enone moiety. This would suggest precursors such as a halogenated benzaldehyde (B42025) derivative (e.g., 4-bromobenzaldehyde) and an appropriate organometallic reagent containing the 3-oxopent-1-en-1-yl group, which could be coupled via a cross-coupling reaction.
Classical and Modern Organic Synthesis Strategies
The formation of the α,β-unsaturated ketone core of this compound can be achieved through several established and contemporary synthetic methods.
Aldol (B89426) Condensation Approaches (e.g., Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is the most common and direct method for synthesizing chalcones. rjpn.orgpropulsiontechjournal.comyoutube.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. propulsiontechjournal.comyoutube.com In the context of this compound, this would involve the reaction of terephthalaldehyde with 2-pentanone in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). propulsiontechjournal.comyoutube.com The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the desired α,β-unsaturated ketone. mnstate.edu
The general procedure involves dissolving the aldehyde and ketone in a suitable solvent, such as ethanol (B145695) or methanol, followed by the addition of a strong base. youtube.com The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. propulsiontechjournal.comyoutube.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). youtube.com
While effective, traditional Claisen-Schmidt condensations often require harsh basic or acidic conditions and can lead to purification challenges. acs.orgrsc.org
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Modern organic synthesis offers powerful tools for C-C bond formation through cross-coupling reactions. While less common for the direct synthesis of the enone moiety in this specific compound, palladium-catalyzed reactions, for instance, could be envisioned. A hypothetical approach might involve the coupling of an organometallic reagent derived from 1-penten-3-one with a 4-formylphenyl halide or triflate. Such strategies, like the Suzuki or Stille coupling, are widely used for constructing biaryl systems and could be adapted for this purpose. For example, palladium-catalyzed denitrogenative cross-coupling reactions have been developed for the synthesis of ortho-alkylated benzamides, demonstrating the versatility of these methods. nih.gov
Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable. For instance, a one-pot reaction involving terephthalaldehyde, 2-pentanone, and a catalyst could be designed to streamline the synthesis and minimize waste. The development of novel MCRs is an active area of research, and protocols for the synthesis of complex heterocyclic compounds often utilize such strategies. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to chalcone synthesis aims to reduce the environmental impact of chemical processes. rjpn.org This involves the use of environmentally benign solvents, catalysts, and energy sources.
Several green methods have been developed for chalcone synthesis, including:
Solvent-free synthesis: Performing reactions without a solvent, often by grinding the reactants together, minimizes waste and can lead to shorter reaction times and higher yields. propulsiontechjournal.comtandfonline.comrsc.org
Microwave irradiation: Microwave-assisted synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. rjpn.orgnih.gov
Ultrasonic irradiation: Sonochemical methods can also enhance reaction rates by providing the necessary activation energy through acoustic cavitation. propulsiontechjournal.com
Use of green catalysts: Employing reusable or non-toxic catalysts, such as ionic liquids or solid-supported catalysts, can improve the sustainability of the synthesis. acs.orgtandfonline.comfrontiersin.org For example, task-specific ionic liquids have been used as recyclable catalysts for the Claisen-Schmidt condensation. acs.org
Aqueous media: Using water as a solvent is a key aspect of green chemistry. Micellar catalysis, where reactions are carried out in aqueous surfactant solutions above their critical micelle concentration, has been successfully applied to chalcone synthesis. acs.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.
Table 1: Factors Influencing Reaction Optimization
| Parameter | Influence on the Reaction |
| Catalyst | The choice and amount of catalyst, such as a base (e.g., NaOH, KOH) or an acid, significantly affect the reaction rate and yield. propulsiontechjournal.comyoutube.comrsc.org The use of phase-transfer catalysts or greener alternatives like L-proline can also be explored. researchgate.net |
| Solvent | The solvent can influence the solubility of reactants and the reaction pathway. While traditional methods use alcohols, greener alternatives like water or solvent-free conditions are being investigated. acs.orgyoutube.comrsc.org |
| Temperature | The reaction can be performed at room temperature or with heating. propulsiontechjournal.comyoutube.com Optimization is necessary to find the balance between reaction rate and the formation of side products. |
| Reactant Ratio | Varying the molar ratio of terephthalaldehyde to 2-pentanone can impact the yield and selectivity of the reaction. mnstate.edu |
| Reaction Time | Monitoring the reaction progress using techniques like TLC helps in determining the optimal reaction time to achieve maximum conversion without significant byproduct formation. youtube.comresearchgate.net |
Studies on related chalcone syntheses have shown that careful optimization of these parameters can lead to significant improvements in yield. For instance, in some aldol condensations, adjusting the catalyst concentration and temperature has been shown to dramatically increase the product yield. researchgate.net Similarly, the choice of solvent can have a profound effect, with solvent-free conditions sometimes providing the best results. researchgate.nettandfonline.com
Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Oxopent 1 En 1 Yl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy is used to identify the number and electronic environment of hydrogen atoms (protons) in a molecule. For 4-(3-Oxopent-1-en-1-yl)benzaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the vinylic protons of the enone system, and the protons of the ethyl group. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinylic protons on the carbon-carbon double bond would also produce signals in the downfield region, with their coupling constants providing information about their stereochemistry (cis or trans). The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group would appear further upfield.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The carbonyl carbons of the aldehyde and ketone would be the most downfield signals, typically above δ 190 ppm. The aromatic and vinylic carbons would resonate in the δ 120-150 ppm region. The aliphatic carbons of the ethyl group would appear at the most upfield chemical shifts.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structural assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent vinylic protons and between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H connections.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Aldehyde (CHO) | ~9.9 | ~192 |
| Aromatic CH (ortho to CHO) | ~7.9 | ~130 |
| Aromatic CH (meta to CHO) | ~7.7 | ~130 |
| Vinylic CH (alpha to C=O) | ~6.5 | ~135 |
| Vinylic CH (beta to C=O) | ~7.5 | ~145 |
| Ketone (C=O) | - | ~200 |
| Methylene (CH₂) | ~2.8 | ~35 |
| Methyl (CH₃) | ~1.1 | ~8 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group would be expected around 1700-1710 cm⁻¹. The C=O stretch of the α,β-unsaturated ketone would likely appear at a slightly lower frequency, around 1685-1695 cm⁻¹, due to conjugation. The C=C stretching vibration of the alkene would be observed in the 1600-1650 cm⁻¹ region. The aromatic ring would show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ range and C-H bending vibrations. The aldehydic C-H bond would also give rise to two weak, but characteristic, stretching bands around 2720 and 2820 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1710-1700 |
| Aldehyde | C-H Stretch | 2820 and 2720 |
| α,β-Unsaturated Ketone | C=O Stretch | 1695-1685 |
| Alkene | C=C Stretch | 1650-1600 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
Mass Spectrometry (MS) for Molecular Formula Confirmation (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₁₂H₁₂O₂, the expected exact mass would be calculated. nih.gov The observation of the molecular ion peak in the HRMS spectrum at this calculated value would provide strong evidence for the proposed molecular formula. Fragmentation patterns observed in the mass spectrum would also offer structural information. For instance, cleavage of the bond between the carbonyl group and the ethyl group could be a likely fragmentation pathway.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Compounds with conjugated systems, like this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. The extensive conjugation in this molecule, involving the benzene ring, the double bond, and the two carbonyl groups, would be expected to result in strong UV absorption at relatively long wavelengths (λ_max). Typically, benzaldehyde (B42025) itself shows a π → π* transition around 248 nm. The extended conjugation in the target molecule would be expected to shift this absorption to a longer wavelength (a bathochromic or red shift).
Computational and Theoretical Investigations of 4 3 Oxopent 1 En 1 Yl Benzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(3-Oxopent-1-en-1-yl)benzaldehyde. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) has become a particularly popular method due to its balance of accuracy and computational cost. For molecules like this compound, DFT calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). ekb.egekb.eg These calculations can accurately predict a wide range of molecular properties. For instance, studies on similar benzaldehyde (B42025) derivatives have successfully used the B3LYP/6-31G'(d,p) basis set to optimize molecular structures and compute spectroscopic and non-linear optical properties. mdpi.com
Ab initio methods , while computationally more intensive, offer a higher level of theory by not relying on empirical parameters. These methods are crucial for benchmarking results obtained from DFT. For complex systems, however, DFT often provides a more practical approach for a comprehensive analysis.
Molecular Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. The presence of a rotatable single bond between the phenyl ring and the enone moiety suggests the possibility of different conformers.
Conformational analysis of similar chalcone-like structures has shown that the planarity of the molecule is a key factor in its stability. ekb.eg The s-cis and s-trans conformations around the C=C-C=O linkage are of particular interest. Theoretical calculations for related compounds have often identified the s-cis conformer as being more stable due to favorable hyperconjugative interactions. ekb.eg The optimization of the geometry of this compound would likely be performed using DFT methods to identify the most stable conformer and to obtain precise bond lengths and angles. ekb.eg
Below is a representative table of optimized geometrical parameters for a benzaldehyde derivative, illustrating the type of data obtained from such calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.21 | C-C-H |
| C-C (ring) | 1.39 | C-C-C (ring) |
| C-H (aldehyde) | 1.11 | O=C-C |
| C-C (vinyl) | 1.47 | C=C-C |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic properties of this compound are critical for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions.
The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ekb.eg For related benzaldehyde derivatives, the HOMO-LUMO gap has been calculated using DFT, and the distribution of these orbitals reveals the sites susceptible to electrophilic and nucleophilic attack. ekb.eg
The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the electronic distribution in a molecule. The MEP map illustrates the regions of positive and negative electrostatic potential, which correspond to areas prone to nucleophilic and electrophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carbonyl and aldehyde groups, indicating their susceptibility to electrophilic attack, while the hydrogen atoms of the phenyl ring would exhibit a positive potential. mdpi.com
A representative table of electronic properties for a benzaldehyde derivative is shown below.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are extensively used to predict spectroscopic data, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. ekb.eg
For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. ekb.eg These theoretical spectra can then be compared with experimentally obtained spectra to validate the computational methodology and to aid in the assignment of experimental spectral bands. Discrepancies between theoretical and experimental data can sometimes be attributed to solvent effects, which can also be modeled computationally. ekb.eg
Reactivity Descriptors and Fukui Function Analysis
Fukui function analysis is used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis helps in predicting the sites for nucleophilic, electrophilic, and radical attacks. For this compound, this analysis would pinpoint the specific atoms that are most likely to participate in chemical reactions.
A representative table of global reactivity descriptors for a benzaldehyde derivative is presented below.
| Descriptor | Formula | Value (eV) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.25 |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 |
| Softness (S) | 1 / η | 0.44 |
| Electrophilicity Index (ω) | μ^2 / (2η) | 4.01 |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Molecules with extended π-conjugated systems, like this compound, often exhibit significant non-linear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a powerful means to predict the NLO response of a molecule.
The key NLO parameters that can be calculated are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). mdpi.com A large value of the first hyperpolarizability is indicative of a strong NLO response. DFT calculations have been successfully employed to compute these properties for various organic molecules. ekb.egmdpi.com For this compound, the presence of an electron-withdrawing aldehyde group and a conjugated system is expected to result in a significant NLO response.
A representative table of calculated NLO properties for a benzaldehyde derivative is shown below.
| Property | Value |
| Dipole Moment (μ) | 3.5 D |
| Linear Polarizability (α) | 25 x 10^-24 esu |
| First Hyperpolarizability (β) | 150 x 10^-30 esu |
Chemical Reactivity and Transformation Studies of 4 3 Oxopent 1 En 1 Yl Benzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group in 4-(3-Oxopent-1-en-1-yl)benzaldehyde is a primary site for nucleophilic attack and oxidation-reduction reactions.
The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield the final addition product. The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.
A key example of nucleophilic addition is the Grignard reaction, where an organomagnesium halide adds to the aldehyde to form a secondary alcohol after an acidic workup. Similarly, organolithium reagents can be employed to achieve a comparable transformation.
Table 1: Nucleophilic Addition Reactions of the Aldehyde Moiety
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | 1-(4-(3-Oxopent-1-en-1-yl)phenyl)ethanol | Grignard Reaction |
| This compound | 1. Phenyllithium (C₆H₅Li) 2. H₃O⁺ | (4-(3-Oxopent-1-en-1-yl)phenyl)(phenyl)methanol | Organolithium Addition |
| This compound | Sodium bisulfite (NaHSO₃) | Sodium 1-hydroxy-1-(4-(3-oxopent-1-en-1-yl)phenyl)methanesulfonate | Bisulfite Addition |
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. leah4sci.com
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can convert the aldehyde to a carboxylic acid. A milder and more selective method for this transformation is the Tollens' test, which utilizes silver oxide in ammonia (B1221849) and is a classic qualitative test for aldehydes. leah4sci.com
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). leah4sci.com Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) will also accomplish this transformation, but may also reduce the ketone group. leah4sci.com
Table 2: Oxidation and Reduction of the Aldehyde Moiety
| Reactant | Reagent(s) | Product | Transformation |
| This compound | Potassium permanganate (KMnO₄) | 4-(3-Oxopent-1-en-1-yl)benzoic acid | Oxidation |
| This compound | Tollens' Reagent (Ag(NH₃)₂⁺OH⁻) | 4-(3-Oxopent-1-en-1-yl)benzoic acid | Oxidation |
| This compound | Sodium borohydride (NaBH₄) | (4-(3-Oxopent-1-en-1-yl)phenyl)methanol | Reduction |
| This compound | Lithium aluminum hydride (LiAlH₄) | (4-(3-Oxopent-1-en-1-yl)phenyl)methanol | Reduction |
The reaction of this compound with primary amines or hydroxylamine (B1172632) leads to the formation of imines (also known as Schiff bases) and oximes, respectively. masterorganicchemistry.comredalyc.org These condensation reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com These reactions are often catalyzed by a small amount of acid. masterorganicchemistry.com
Imines are characterized by a carbon-nitrogen double bond and are important intermediates in many organic syntheses. nih.gov Oximes, containing a C=N-OH functionality, are also valuable synthetic intermediates.
Table 3: Imine and Oxime Formation
| Reactant | Reagent(s) | Product | Product Type |
| This compound | Aniline (C₆H₅NH₂) | N-(4-(3-Oxopent-1-en-1-yl)benzylidene)aniline | Imine |
| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Oxime |
| This compound | Semicarbazide (NH₂C(O)NHNH₂) | 2-((4-(3-Oxopent-1-en-1-yl)phenyl)methylene)hydrazine-1-carboxamide | Semicarbazone |
Reactions Involving the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone portion of the molecule offers additional reactive sites, primarily for conjugate addition and cycloaddition reactions.
The α,β-unsaturated ketone is an excellent Michael acceptor. youtube.com This reaction, also known as 1,4-conjugate addition, involves the addition of a nucleophile (the Michael donor) to the β-carbon of the conjugated system. youtube.com This type of reaction is favored with "soft" nucleophiles, such as enolates, Gilman reagents (lithium organocuprates), and certain amines or thiols. youtube.com
The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the 1,4-adduct. youtube.com
Table 4: Michael Addition Reactions
| Reactant | Reagent(s) | Product | Nucleophile Type |
| This compound | Diethyl malonate, Sodium ethoxide (NaOEt) | Diethyl 2-(3-(4-formylphenyl)-1-ethyl-2-oxopropyl)malonate | Carbon Nucleophile |
| This compound | 1. Lithium dimethylcuprate ((CH₃)₂CuLi) 2. H₃O⁺ | 4-(3-Oxo-1-methylbutyl)benzaldehyde | Gilman Reagent |
| This compound | Pyrrolidine | 4-(3-Oxo-1-(pyrrolidin-1-yl)pentyl)benzaldehyde | Nitrogen Nucleophile |
The electron-deficient double bond of the α,β-unsaturated ketone can participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. This reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. The stereochemistry of the reactants is retained in the product.
For this compound, the enone system can react with a suitable diene, such as 1,3-butadiene, to yield a substituted cyclohexene (B86901) derivative.
Table 5: Cycloaddition Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | 1,3-Butadiene (CH₂=CH-CH=CH₂) | 4-(4-Acetyl-3-vinylcyclohex-1-en-1-yl)benzaldehyde | Diels-Alder [4+2] |
| This compound | Cyclopentadiene | 4-(4-Acetyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-5-yl)benzaldehyde | Diels-Alder [4+2] |
Olefin Metathesis
Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, typically catalyzed by transition metal complexes, most notably those of ruthenium and molybdenum. harvard.edu For this compound, the terminal vinyl group presents a handle for various metathesis reactions.
Cross-Metathesis (CM): Cross-metathesis would involve the reaction of the terminal alkene of this compound with another olefin to generate a new, more complex internal alkene. The success of such a reaction would depend on the choice of catalyst and reaction partner to favor the desired cross-coupled product over homodimerization. organic-chemistry.org For instance, reaction with a Michael acceptor like an acrylate (B77674) or vinyl ketone, often facilitated by a copper(I) iodide co-catalyst, could lead to functionalized derivatives. nih.gov Modern ruthenium catalysts, such as the Grubbs second-generation catalyst, are known to be tolerant of various functional groups, including aldehydes and ketones, making them suitable for this transformation. uwindsor.ca
Ring-Closing Metathesis (RCM): While the parent molecule is not a diene, it could be derivatized to contain a second terminal alkene, which would then be a substrate for ring-closing metathesis to form cyclic structures. RCM is a powerful tool for the synthesis of 5- to 30-membered rings. organic-chemistry.org The reaction is driven by the entropically favorable release of a small volatile alkene, such as ethylene. psu.edu The presence of polar groups, such as the aldehyde and ketone in the target molecule, can influence the reaction by coordinating with the catalyst. organic-chemistry.org
Table 1: Representative Olefin Metathesis Reactions on Analogous Substrates This table presents examples of olefin metathesis reactions on compounds with structural similarities to this compound, illustrating the potential for such transformations.
| Catalyst | Substrate(s) | Reaction Type | Product(s) | Yield (%) | Reference |
| Grubbs II | Allylbenzene and Acrylonitrile | Cross-Metathesis | (E)-5-Phenylpent-2-enenitrile | 95 | nih.gov |
| Hoveyda-Grubbs II | 1,7-Octadiene | Ring-Closing Metathesis | Cyclohexene | >98 | wikipedia.org |
| Schrock's Catalyst | Diallyl ether | Ring-Closing Metathesis | 2,5-Dihydrofuran | 92 | psu.edu |
Tandem and Cascade Reactions Utilizing Multiple Reactive Sites
The multifunctionality of this compound makes it an ideal candidate for tandem or cascade reactions, where a single set of reaction conditions initiates a sequence of transformations involving two or more of its reactive sites. Such reactions are highly atom-economical and can rapidly build molecular complexity.
Michael Addition-Aldol Condensation: The enone moiety is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. masterorganicchemistry.com This could be the first step in a tandem sequence. For example, the addition of an enolate to the β-position of the enone would generate a new enolate, which could then undergo an intramolecular aldol (B89426) condensation with the aldehyde group to form a cyclic product. libretexts.org This type of annulation is a powerful method for the construction of cyclic and polycyclic systems.
Domino Reactions Involving the Aldehyde and Enone: The aldehyde group can be activated by an organocatalyst, such as a secondary amine, to form an enamine. This enamine can then participate in a cascade reaction. For instance, a cascade reaction between an enone-tethered aldehyde and an indole (B1671886) has been shown to produce indanes through a sequence of Michael addition, intramolecular aldol reaction, and nucleophilic substitution. researchgate.net
Radical Cascade Cyclizations: Chalcones, which share the α,β-unsaturated ketone motif, have been employed in radical cascade cyclizations. For example, a cascade cyclization of 1,5-enynes bearing a chalcone (B49325) skeleton with sulfonyl radicals has been used to synthesize polysubstituted pyridines. nih.govorganic-chemistry.org This suggests that the enone and terminal alkene of this compound could potentially participate in similar radical-mediated cyclization cascades.
Table 2: Examples of Tandem and Cascade Reactions on Structurally Related Compounds This table showcases tandem and cascade reactions on molecules with functionalities analogous to this compound, highlighting the potential for complex transformations.
| Reaction Type | Substrates | Catalyst/Reagent | Product | Yield (%) | Reference |
| Sulfa-Michael/Aldol Cascade | 1,4-Dithiane-2,5-diol and Chalcones | Squaramide | Trisubstituted Tetrahydrothiophenes | up to 99 | acs.org |
| Michael Addition/Aldol Condensation | Cyclohexanone, Benzaldehyde (B42025) | L-Proline | 2-Benzylidenecyclohexanone | 75 | libretexts.org |
| Radical Cascade Cyclization | 1,5-Enyne with Chalcone Skeleton and Sulfonylhydrazide | TBHP | meta-Sulfonyl-functionalized Pyridine | up to 82 | nih.govorganic-chemistry.org |
Catalytic Transformations of this compound
The various functional groups in this compound are amenable to a range of catalytic transformations, with the key challenge often being the achievement of chemoselectivity.
Catalytic Hydrogenation: The molecule contains three reducible functional groups: the aldehyde, the enone (C=C and C=O), and the terminal alkene. The selective hydrogenation of one site over the others is a significant challenge.
Reduction of the Aldehyde: The aldehyde can be selectively reduced to an alcohol in the presence of other reducible groups using specific catalysts. For example, manganese(I) pincer complexes have been shown to be highly chemoselective for the hydrogenation of aldehydes, leaving ketones and alkenes intact. nih.gov
Reduction of the Enone System: The conjugated C=C bond is generally more susceptible to hydrogenation than the C=O bond. Homogeneous catalysts like tris(triphenylphosphine)chlororhodium can selectively reduce the C=C bond of α,β-unsaturated aldehydes. rsc.org To selectively reduce the carbonyl of the enone, specialized catalysts or reaction conditions would be required. Copper(I) hydride complexes have shown high chemoselectivity for the 1,2-reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols. researchgate.net
Full Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under more forcing conditions would likely lead to the reduction of all unsaturated functionalities. youtube.comyoutube.com
Catalytic Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. Furthermore, the double bonds could be subject to oxidative cleavage or epoxidation.
Oxidation of the Aldehyde: The selective oxidation of the aldehyde in the presence of the enone and alkene is challenging. However, certain catalytic systems are known for their selectivity. For instance, the oxidation of cinnamaldehyde (B126680) to cinnamic acid can be achieved, though over-oxidation to cleave the double bond is a competing pathway. rsc.org
Oxidation of the Alkene: The terminal alkene could be selectively epoxidized using various reagents. The catalytic oxidation of cinnamaldehyde itself can lead to a variety of products, including benzaldehyde via cleavage of the C=C bond, indicating the complexity of such transformations. rsc.orgmdpi.comrsc.org
Catalytic Enantioselective Transformations: The prochiral centers in this compound, particularly the enone system, make it a substrate for asymmetric catalysis.
Enantioselective Conjugate Addition: The Michael addition to the enone can be rendered enantioselective using chiral catalysts, leading to the formation of a stereocenter at the β-position.
Enantioselective Aldol Reactions: The aldehyde can participate in enantioselective aldol reactions with various nucleophiles, catalyzed by chiral organocatalysts or metal complexes. organic-chemistry.org
Enantioselective Peroxidation: α,β-Unsaturated aldehydes can undergo enantioselective peroxidation in the presence of a chiral organocatalyst to form chiral endoperoxides. acs.org
Table 3: Representative Catalytic Transformations of Analogous Substrates This table provides examples of catalytic transformations on compounds with similar functional groups to this compound, demonstrating the potential for selective modifications.
| Reaction Type | Substrate | Catalyst | Product | Selectivity/Yield | Reference |
| Chemoselective Hydrogenation | 4-Fluorobenzaldehyde (in presence of a ketone) | [Mn(PNP-iPr)(CO)₂(H)] | 4-Fluorobenzyl alcohol | High chemoselectivity | nih.gov |
| Selective C=C Hydrogenation | Crotonaldehyde | Tris(triphenylphosphine)chlororhodium | Butanal | High selectivity | rsc.org |
| Catalytic Oxidation | Cinnamaldehyde | Zr-modified ZnO | Benzaldehyde | 86.2% selectivity | mdpi.com |
| Enantioselective Peroxidation | α,β-Unsaturated Aldehyde | Chiral Amine | Chiral Endoperoxide | up to 99% ee | acs.org |
Synthesis and Characterization of Derivatives and Analogues of 4 3 Oxopent 1 En 1 Yl Benzaldehyde
Modification of the Benzaldehyde (B42025) Ring System
The benzaldehyde ring in 4-(3-oxopent-1-en-1-yl)benzaldehyde is amenable to functionalization, which can significantly alter the electronic and steric characteristics of the molecule. Standard electrophilic aromatic substitution reactions are commonly employed to introduce a range of substituents. For instance, nitration, halogenation, and Friedel-Crafts reactions can be utilized to produce a variety of substituted analogues. The inherent directing effects of the aldehyde and the vinyl groups will guide the position of the incoming electrophile.
Furthermore, the aldehyde group itself represents a key site for derivatization. It can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives, further expanding the molecular diversity.
Table 1: Examples of Benzaldehyde Ring Modifications
| Substituent | Reagents and Conditions | Potential Product |
| Nitro (-NO₂) | Conc. HNO₃, Conc. H₂SO₄ | 4-(3-Oxopent-1-en-1-yl)-3-nitrobenzaldehyde |
| Bromo (-Br) | Br₂, FeBr₃ | 3-Bromo-4-(3-oxopent-1-en-1-yl)benzaldehyde |
| Chloro (-Cl) | Cl₂, AlCl₃ | 3-Chloro-4-(3-oxopent-1-en-1-yl)benzaldehyde |
| Alkyl (-R) | R-Cl, AlCl₃ (Friedel-Crafts Alkylation) | 3-Alkyl-4-(3-oxopent-1-en-1-yl)benzaldehyde |
| Acyl (-COR) | RCOCl, AlCl₃ (Friedel-Crafts Acylation) | 3-Acyl-4-(3-oxopent-1-en-1-yl)benzaldehyde |
Derivatization at the Enone Moiety
The α,β-unsaturated ketone system, known as the enone moiety, is a highly reactive functional group within the molecule. It can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition).
Nucleophilic Additions:
1,4-Addition (Michael Addition): This reaction is favored by soft nucleophiles like organocuprates, thiols, and amines. The nucleophile adds to the β-carbon of the enone, which is a key strategy for forming new carbon-carbon and carbon-heteroatom bonds.
1,2-Addition: Hard nucleophiles, such as organolithium and Grignard reagents, tend to attack the electrophilic carbonyl carbon directly.
Reduction Reactions:
The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), preserving the carbon-carbon double bond.
Catalytic hydrogenation, often with a palladium catalyst (Pd/C), can be employed to reduce the carbon-carbon double bond, the ketone, or both, depending on the specific reaction conditions.
Heterocyclic Compound Formation from this compound
The presence of both an aldehyde and an enone functionality makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds through condensation reactions. researchgate.net
Pyrimidines and Thiazines: Reaction with urea (B33335) or thiourea (B124793) can lead to the formation of dihydropyrimidinones or dihydrothiazines, which are important classes of heterocyclic compounds.
Pyrazoles: Condensation with hydrazine (B178648) and its derivatives is a classical method for synthesizing pyrazole (B372694) rings. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.
Isoxazoles: The reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazole (B147169) derivatives.
Table 2: Examples of Heterocycle Formation
| Reagent | Resulting Heterocycle |
| Urea | Dihydropyrimidinone derivative |
| Thiourea | Dihydrothiazine derivative |
| Hydrazine | Pyrazole derivative |
| Hydroxylamine | Isoxazole derivative |
| Amidines | Pyrimidine derivative |
Polymerization and Oligomerization Studies
The vinyl group within the enone moiety of this compound provides a site for polymerization. This allows the molecule to act as a monomer in addition polymerization reactions, which can be initiated by radical, anionic, or cationic methods. The resulting polymers would possess a hydrocarbon backbone with pendant benzaldehyde groups. These aldehyde functionalities can be subsequently modified, offering a route to functional polymers.
The controlled polymerization to form oligomers (short-chain polymers) is also an area of interest. These oligomers and polymers could find applications in materials science, for instance, as components of resins or as functional coatings, where the aldehyde groups can be utilized for cross-linking or for grafting other molecules. Research in this field would focus on controlling the polymerization process to achieve desired molecular weights and properties, as well as characterizing the thermal and mechanical behavior of the resulting materials.
Advanced Research Applications of 4 3 Oxopent 1 En 1 Yl Benzaldehyde in Materials Science and Specialized Organic Synthesis
Precursor in the Synthesis of Functional Materials (e.g., Polymers, Ligands)
The presence of the α,β-unsaturated carbonyl system in 4-(3-Oxopent-1-en-1-yl)benzaldehyde makes it a prime candidate for polymerization reactions. α,β-unsaturated carbonyl compounds are known to undergo polymerization, which is a dominant industrial application for this class of molecules. wikipedia.org The extended conjugation in these systems facilitates such reactions. wikipedia.org This suggests that this compound could serve as a valuable monomer.
Furthermore, research into π-expanded α,β-unsaturated ketones has demonstrated their utility as initiators in two-photon-induced polymerization. nih.gov These ketones, often synthesized through aldol (B89426) condensation reactions similar to the potential synthesis of the title compound, can absorb light and initiate polymerization, making them useful for advanced 3D printing and microfabrication. nih.gov The aldehyde group on the benzene (B151609) ring provides an additional site for post-polymerization modification, allowing for the creation of cross-linked materials or the attachment of other functional molecules.
The potential polymerization pathways for this compound are summarized in the table below.
| Polymerization Type | Reactive Moiety | Potential Polymer Properties |
| Vinyl-type Polymerization | α,β-Unsaturated Alkene | Thermoplastic, film-forming |
| Two-Photon Induced Polymerization | Conjugated π-system | High-resolution 3D structures |
| Polycondensation | Aldehyde Group | Thermosetting resins (with co-monomers) |
Role in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and van der Waals forces, to construct large, well-ordered structures from smaller molecular units. youtube.com The structure of this compound is highly conducive to participating in such self-assembly processes.
The molecule is analogous to chalcones (1,3-diaryl-2-propen-1-ones), which are well-known for their ability to form specific supramolecular structures. nih.gov The aromatic ring, the carbonyl group, and the aldehyde function can all participate in various non-covalent interactions:
Hydrogen Bonding: The aldehyde's oxygen atom can act as a hydrogen bond acceptor.
π-π Stacking: The benzene ring can stack with other aromatic systems.
Dipole-Dipole Interactions: The polarized carbonyl group contributes to electrostatic interactions.
These interactions can guide the molecules to spontaneously organize into larger, ordered assemblies like films, gels, or liquid crystals, which are central to the development of "smart" materials and sensors. youtube.com
Application as a Building Block in Complex Molecule Synthesis
α,β-Unsaturated aldehydes and ketones are recognized as exceptionally versatile building blocks in organic synthesis due to their multiple reactive sites. mdpi.comrsc.orgnih.gov The title compound possesses both an enone system, susceptible to conjugate addition, and an aldehyde group, ready for a host of classic carbonyl reactions.
The reactivity of this molecule allows for a stepwise and controlled approach to building complex molecular architectures. For instance, the enone moiety can undergo a Michael addition with a nucleophile, followed by an aldol condensation or Wittig reaction at the aldehyde site. This dual reactivity is invaluable for the efficient synthesis of natural products and other complex organic targets. nih.govarkat-usa.org
The table below outlines some key synthetic transformations possible with this building block.
| Reaction Type | Reactive Site | Product Class | Synthetic Utility |
| Michael Addition | β-carbon of Enone | Substituted Ketones | Formation of new C-C or C-heteroatom bonds. wikipedia.org |
| Wittig Reaction | Aldehyde | Substituted Styrenes | Alkene synthesis with high stereocontrol. |
| Reductive Amination | Aldehyde | Amines | Introduction of nitrogen-containing functional groups. d-nb.info |
| Diels-Alder Reaction | Enone (as dienophile) | Cyclic Compounds | Construction of six-membered rings. arkat-usa.org |
| Nazarov Cyclization | Enone | Cyclopentenones | Formation of five-membered ring systems. wikipedia.org |
Development of Novel Catalytic Systems utilizing this compound Derivatives
The structure of this compound makes it and its derivatives attractive for applications in catalysis. The selective hydrogenation of α,β-unsaturated aldehydes is a significant area of catalysis research, aiming to produce valuable allylic alcohols. tue.nl The title compound can serve as a model substrate for developing new catalysts with enhanced selectivity for either the C=C or C=O bond.
Furthermore, the molecule can be chemically modified to act as a ligand for transition metal catalysts. For example, the aldehyde could be converted into an imine or a Schiff base containing additional donor atoms (e.g., nitrogen, phosphorus). Such ligands can coordinate with metals like palladium, platinum, or ruthenium to create catalysts for a variety of organic transformations, including cross-coupling and hydrogenation reactions. tue.nl The conjugated system can also influence the electronic properties of the metal center, potentially tuning its catalytic activity and selectivity.
Integration into Ionic Liquids as Functionalized Components
Ionic liquids (ILs) are salts with low melting points that are gaining prominence as "green" solvents and catalysts. A key area of IL research is the development of "task-specific" or "functionalized" ionic liquids, where a specific functional group is incorporated into the cation or anion to impart desired properties. tue.nl
The reactive handles on this compound provide a pathway for its integration into ionic liquid structures. For instance, the aldehyde could be reduced to an alcohol, which can then be etherified to link to a core IL cation like imidazolium. tue.nl This would create an ionic liquid with a pendent benzaldehyde-enone functionality. Such functionalized ILs could act as both the solvent and a catalyst or a reactive component in a chemical process, leading to more efficient and sustainable chemical manufacturing. The design of sulfonic acid-functionalized ionic liquids, for example, has been shown to produce effective catalysts for reactions like esterification. nih.gov
Conclusion and Future Perspectives in the Research of 4 3 Oxopent 1 En 1 Yl Benzaldehyde
Summary of Key Academic Contributions
A comprehensive search of academic databases reveals a significant gap in the literature specifically concerning 4-(3-Oxopent-1-en-1-yl)benzaldehyde. Its existence is noted in chemical databases such as PubChem, but it is not associated with any detailed research publications. However, the broader class of α,β-unsaturated carbonyl compounds, to which it belongs, has been the subject of extensive research. These compounds are well-established as key intermediates in a multitude of synthetic pathways and are recognized for their diverse biological activities. The foundational knowledge of reactions like the Claisen-Schmidt condensation provides a strong theoretical basis for the synthesis and potential reactivity of this specific aldehyde.
Unexplored Reactivity and Synthetic Challenges
The reactivity of this compound is predicted to be dictated by its two primary functional groups: the aldehyde and the enone system. The inherent challenge and opportunity lie in achieving selective transformations at one site without affecting the other.
Unexplored Reactivity:
Chemoselective Reactions: A key area for exploration would be the chemoselective reaction at either the aldehyde or the enone. For instance, selective reduction of the aldehyde in the presence of the enone, or vice versa, would be a valuable synthetic tool. Similarly, selective nucleophilic addition to the aldehyde versus Michael addition to the enone would need to be systematically investigated.
Tandem Reactions: The proximity of the two functional groups could allow for novel tandem or domino reactions. For example, an initial reaction at the aldehyde could be followed by an intramolecular cyclization involving the enone, leading to complex heterocyclic structures.
Diels-Alder Reactions: The electron-deficient enone system makes it a potential dienophile in Diels-Alder reactions, opening pathways to complex carbocyclic frameworks. The influence of the para-aldehyde group on the stereoselectivity of such reactions remains an open question.
Synthetic Challenges:
The most probable synthetic route to this compound is the Claisen-Schmidt condensation between terephthalaldehyde (B141574) and 2-butanone (B6335102). However, this reaction presents several challenges:
Control of Stoichiometry: Using a 1:1 stoichiometry of the reactants is crucial to avoid the formation of the bis-adduct, where both aldehyde groups of terephthalaldehyde react.
Self-Condensation: The ketone, 2-butanone, can undergo self-condensation under basic conditions, leading to byproducts.
Reaction Conditions: Optimization of the base, solvent, and temperature will be critical to maximize the yield of the desired mono-adduct.
A plausible, though not explicitly documented, synthetic approach is outlined below:
| Reactants | Reagents and Conditions | Product | Potential Byproducts |
| Terephthalaldehyde, 2-Butanone | NaOH or KOH (catalytic), Ethanol (B145695)/Water, Room Temperature | This compound | Bis-adduct, products of 2-butanone self-condensation |
Potential for Novel Methodological Developments
The unique structure of this compound could serve as a platform for the development of new synthetic methodologies.
Organocatalysis: The development of organocatalytic methods for the enantioselective reduction of the ketone or for enantioselective Michael additions would be of significant interest. Chiral secondary amine or N-heterocyclic carbene (NHC) catalysts could be explored for these transformations.
Photoredox Catalysis: The conjugated system of the molecule might be amenable to transformations initiated by photoredox catalysis, such as radical additions or cycloadditions, which could lead to novel molecular scaffolds.
Flow Chemistry: For industrial-scale synthesis, developing a continuous flow process for the Claisen-Schmidt condensation could offer improved control over reaction parameters and higher yields, minimizing the formation of byproducts.
Emerging Research Areas and Interdisciplinary Connections
The bifunctional nature of this compound makes it a promising candidate for exploration in several emerging research areas.
Medicinal Chemistry: α,β-Unsaturated ketones are known to be Michael acceptors and can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for the mechanism of action of several approved drugs. The aldehyde group provides an additional site for modification or for interaction with biological targets. This compound could serve as a starting point for the design of novel inhibitors for enzymes implicated in various diseases.
Materials Science: The presence of a polymerizable double bond and a reactive aldehyde group suggests potential applications in materials science. It could be used as a monomer for the synthesis of functional polymers or as a cross-linking agent. The aromatic ring and conjugated system may also impart interesting photophysical properties to such materials.
Chemical Biology: The molecule could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for studying biological processes. The aldehyde can be used for bioconjugation to proteins or other biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
